

Application Note: Advanced Synthesis of Nonylphenol Formaldehyde Resin Polyether Block Copolymers

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Compound of Interest

Compound Name: Nonylphenol formaldehyde

CAS No.: 155575-92-1

Cat. No.: B8581597

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Executive Summary

This application note details the synthesis, characterization, and performance evaluation of **Nonylphenol Formaldehyde Resin Polyoxypropylene Polyoxyethylene Ethers (NPR-PE)**. Unlike simple linear demulsifiers, these branched block copolymers utilize a phenolic resin backbone as a multi-functional macro-initiator. This architecture allows for the growth of multiple polyether chains from a single core, providing superior interfacial activity and the ability to displace stubborn asphaltene films in heavy crude oil emulsions.

This guide is designed for chemical engineers and R&D scientists optimizing demulsifier formulations for high-water-cut or heavy oil applications.

Scientific Foundation & Mechanism

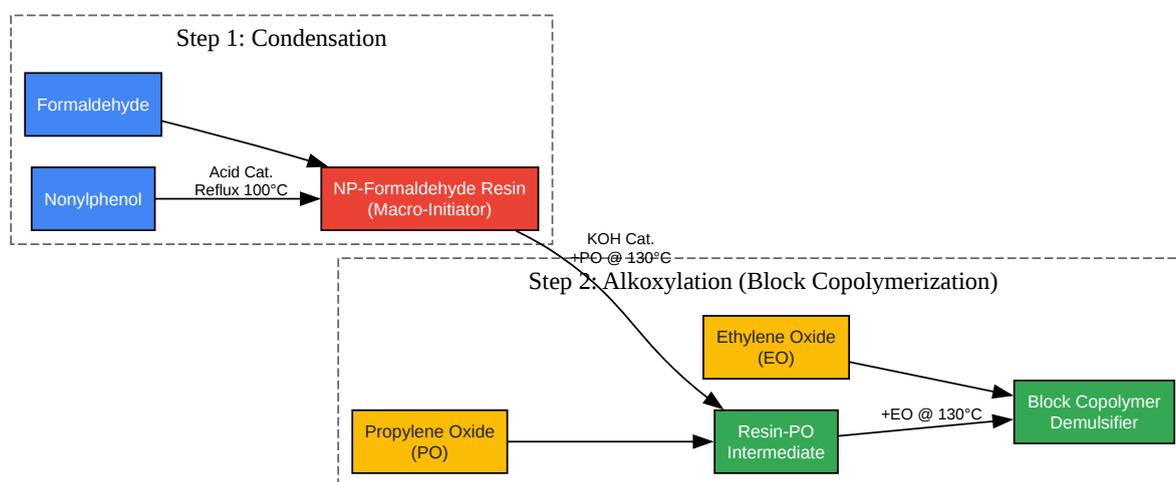
The "Star-Polymer" Advantage

Standard demulsifiers often use simple alcohols (e.g., propylene glycol) as initiators, resulting in linear chains. In contrast, the **Nonylphenol Formaldehyde Resin (NPFR)** initiator acts as a scaffold with multiple reactive sites (phenolic hydroxyls).

- **Lipophilicity:** The nonylphenol backbone ensures deep penetration into the crude oil phase.

- **Branching:** The resin structure creates a "comb" or "star" topology. When these branches are alkoxyated (reacted with Propylene Oxide and Ethylene Oxide), the resulting molecule covers a larger surface area at the oil-water interface than linear equivalents.
- **Displacement Mechanism:** The high molecular weight and branched structure allow the demulsifier to compete with and displace natural emulsifiers (asphaltenes and resins) that stabilize water droplets.

Synthesis Pathway Visualization



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Figure 1: Sequential synthesis pathway from monomer condensation to block copolymerization. The resin acts as the multi-functional anchor.

Experimental Protocols

Protocol A: Synthesis of Nonylphenol Formaldehyde Resin (Macro-Initiator)

Objective: To synthesize a soluble, acid-catalyzed Novolac-type resin. Novolac is preferred over Resole for demulsifiers to prevent premature crosslinking during the high-temperature alkoxylation step.

Reagents:

- Nonylphenol (Technical grade)
- Paraformaldehyde (96%) or Formalin (37%)
- Catalyst: Oxalic Acid or p-Toluene Sulfonic Acid (PTSA)
- Solvent: Xylene (for azeotropic distillation)

Step-by-Step Procedure:

- Charging: In a 1L four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and Dean-Stark trap (with condenser), charge 1.0 mole of Nonylphenol.
- Catalysis: Add 0.5-1.0% (w/w) of Oxalic Acid or PTSA based on phenol weight. Stir for 10 minutes.
- Addition: Slowly add 0.80 - 0.90 moles of Formaldehyde (using Paraformaldehyde allows for easier water management).
 - Note: Keeping the F:P ratio < 1.0 ensures a linear/branched Novolac structure that remains soluble.
- Reaction (Reflux): Heat the mixture to 95-100°C. Maintain reflux for 2-3 hours. The mixture will turn viscous and darken (pale yellow to amber).
- Dehydration: Increase temperature to 120-140°C. If using Xylene, allow the water-xylene azeotrope to distill off into the Dean-Stark trap. Continue until no more water evolves.
- Finishing: Apply vacuum (-0.09 MPa) at 140°C for 30 minutes to remove residual volatiles.
- QC Check: Measure Softening Point and Molecular Weight (GPC). Target Mn: 1000–2000 Da.

Protocol B: Block Copolymerization (Alkoxylation)

Objective: To grow polyether chains onto the resin backbone. Safety Warning: Ethylene Oxide (EO) and Propylene Oxide (PO) are extremely hazardous, flammable, and carcinogenic gases. This reaction must be performed in a high-pressure autoclave with appropriate safety interlocks.

Reagents:

- Synthesized NP Resin (from Protocol A)
- Potassium Hydroxide (KOH) (45% aq. solution or solid pellets)
- Propylene Oxide (PO)[1]
- Ethylene Oxide (EO)[1][2]

Step-by-Step Procedure:

- Catalyst Loading: Charge the autoclave with the NP Resin. Add 0.2 - 0.5% (w/w) KOH catalyst.
- Drying: Purge with Nitrogen (N₂). Heat to 110°C under vacuum (-0.098 MPa) for 1 hour to remove water introduced by the catalyst. Water acts as a competing initiator and must be removed.
- Propoxylation (The Hydrophobic Block):
 - Heat reactor to 120-130°C.
 - Slowly feed Propylene Oxide (PO). Maintain reactor pressure < 0.4 MPa.
 - Rationale: Adding PO first ensures the core of the molecule remains hydrophobic and oil-soluble, compatible with the nonylphenol resin.
 - Digest (cook-down) until pressure drops and stabilizes (indicating consumption of PO).
- Ethoxylation (The Hydrophilic Block):

- Maintain temperature at 120-130°C.
- Slowly feed Ethylene Oxide (EO).
- Rationale: The EO block provides the necessary Hydrophilic-Lipophilic Balance (HLB) to pull water droplets together.
- Digest for 1-2 hours until pressure stabilizes.
- Neutralization: Cool to 80°C. Neutralize the alkaline catalyst with Acetic Acid or Phosphoric Acid to pH 6-7.
- Discharge: Filter the product to remove salts if necessary.

Characterization & Quality Control

To ensure batch-to-batch consistency, the following parameters must be monitored.

Parameter	Method	Target Specification	Relevance
Hydroxyl Value	ASTM D4274	40–80 mg KOH/g	Inverse measure of molecular weight. Lower value = longer chains.
Water Content	Karl Fischer	< 0.5%	High water content indicates incomplete drying or hygroscopic absorption.
Cloud Point	ASTM D2024	Adjustable (e.g., 30-60°C)	Critical indicator of HLB. Measured in 1% aq. solution or BDG/Water mix.[3]
Molecular Weight	GPC (THF solvent)	Mn: 3,000 – 10,000 Da	Confirms the growth of polymer blocks. PDI < 1.5 preferred.[4]
Structure	FTIR	Peaks at 1110 cm ⁻¹ (C-O-C)	Confirms ether linkage formation.

Performance Evaluation: The Bottle Test

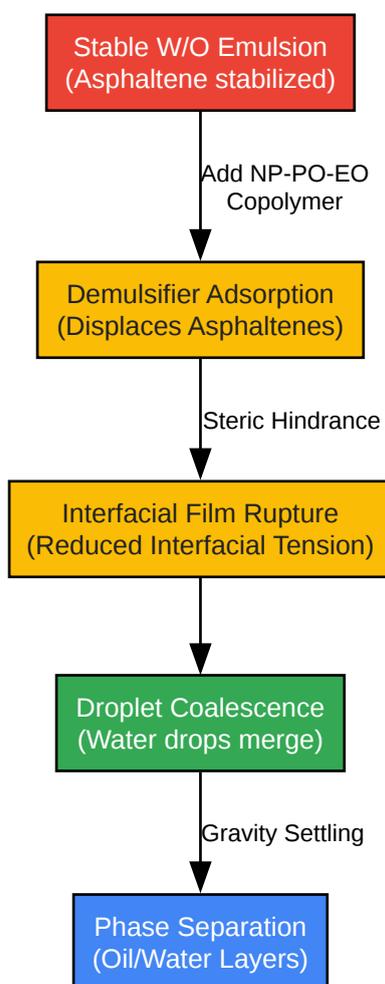
The "Bottle Test" is the industry standard for screening demulsifier efficacy.

Workflow:

- **Emulsion Preparation:** Obtain fresh crude oil emulsion (or synthesize one by mixing crude oil + 30% brine at high shear).
- **Dosing:** Inject the synthesized demulsifier (dissolved in xylene/toluene) at concentrations of 10, 20, 50, and 100 ppm.
- **Agitation:** Shake the bottles (100 shakes/min) for 2 minutes to disperse the chemical.

- Heating: Place bottles in a water bath at field temperature (typically 60°C - 80°C).
- Observation: Record water separation volume at 5, 10, 15, 30, and 60 minutes.

Mechanism of Action Diagram:



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Figure 2: The physical mechanism of demulsification. The branched NP-Resin copolymer penetrates the rigid asphaltene film more effectively than linear surfactants.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Insoluble Resin	F:P ratio too high (>1.0) or excess heating.	Reduce Formaldehyde ratio. Ensure temperature during resin synthesis does not exceed 150°C.
Slow Reaction Rate (Alkoxylation)	Catalyst poisoning (water).	Ensure rigorous drying of the resin/catalyst mix before adding oxides.
Cloudy Product	Residual salts or high homopolymer content.	Improve neutralization/filtration. Check for water in reactor (causes homopolymer PEG/PPG formation).
Poor Water Clarity (in Bottle Test)	Incorrect HLB (usually too hydrophobic).	Increase the EO content (Ethylene Oxide) to improve water-wetting of solids.

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